molecular formula C15H10F3NO6S B6619723 5-[2-(trifluoromethyl)benzenesulfonamido]benzene-1,3-dicarboxylic acid CAS No. 612042-42-9

5-[2-(trifluoromethyl)benzenesulfonamido]benzene-1,3-dicarboxylic acid

Cat. No. B6619723
CAS RN: 612042-42-9
M. Wt: 389.3 g/mol
InChI Key: WSIXESJELOWBSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(trifluoromethyl)benzenesulfonamido]benzene-1,3-dicarboxylic acid is a complex organic compound . It is a derivative of benzenedicarboxylic acid, which is a group of chemical compounds that are dicarboxylic derivatives of benzene . This compound features a trifluoromethyl group and a benzenesulfonamido group attached to a benzene-1,3-dicarboxylic acid .


Synthesis Analysis

The synthesis of this compound could involve several steps. As a benzoic acid building block, 3-fluoro-5-(trifluoromethyl)benzoic acid can be easily attached to molecule scaffolds through amination reactions . The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The molecular formula is C15H10F3NO6S . It contains a trifluoromethyl group, a benzenesulfonamido group, and a benzene-1,3-dicarboxylic acid group .


Chemical Reactions Analysis

As a benzoic acid building block, 3-fluoro-5-(trifluoromethyl)benzoic acid can be easily attached to molecule scaffolds through amination reactions . The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 389.3 . The predicted density is 1.641±0.06 g/cm3 . The predicted boiling point is 592.9±60.0 °C . The melting point is not available .

Future Directions

The future directions for this compound could involve its use in the synthesis of active pharmaceutical ingredients (APIs) due to the excellent lipophilicity and binding affinity provided by the fluorinated substituents . It could also be used in the development of new metal–organic frameworks .

properties

IUPAC Name

5-[[2-(trifluoromethyl)phenyl]sulfonylamino]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NO6S/c16-15(17,18)11-3-1-2-4-12(11)26(24,25)19-10-6-8(13(20)21)5-9(7-10)14(22)23/h1-7,19H,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIXESJELOWBSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(Trifluoromethyl)benzenesulfonamido]benzene-1,3-dicarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.